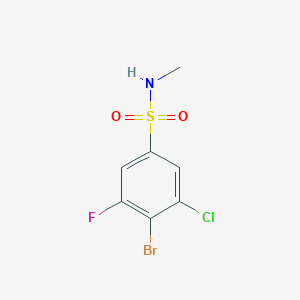

4-Bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17786204

Molecular Formula: C7H6BrClFNO2S

Molecular Weight: 302.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrClFNO2S |

|---|---|

| Molecular Weight | 302.55 g/mol |

| IUPAC Name | 4-bromo-3-chloro-5-fluoro-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H6BrClFNO2S/c1-11-14(12,13)4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3 |

| Standard InChI Key | IMKUGLRLLKSZEF-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC(=C(C(=C1)Cl)Br)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 4-, 3-, and 5-positions with bromine, chlorine, and fluorine atoms, respectively. The sulfonamide group (-SO₂NHMe) is attached at the 1-position, completing the substitution pattern. This arrangement creates a sterically congested environment, influencing both its chemical reactivity and physical properties.

Molecular Properties

-

Molecular Formula: C₇H₆BrClFNO₂S

-

Molecular Weight: 302.55 g/mol

-

LogP: Estimated at 2.8–3.2 (calculated using fragment-based methods) .

-

Polar Surface Area: ~58 Ų, indicative of moderate solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide involves multi-step halogenation and sulfonation reactions. A representative route includes:

-

Sulfonation: Introduction of the sulfonamide group via reaction of the parent benzene derivative with chlorosulfonic acid, followed by amidation with methylamine.

-

Halogenation: Sequential electrophilic substitution reactions to introduce bromine, chlorine, and fluorine atoms. Bromination typically employs Br₂ in the presence of FeBr₃, while chlorination and fluorination may use Cl₂/AlCl₃ and Selectfluor® reagents, respectively .

Optimization Challenges

-

Regioselectivity: The order of halogen introduction is critical to avoid undesired side products. Fluorination is often performed last due to the strong directing effects of fluorine .

-

Yield: Reported yields for analogous compounds range from 45–65%, depending on reaction conditions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-withdrawing sulfonamide group activates the benzene ring toward nucleophilic aromatic substitution (NAS). The bromine atom at the 4-position is particularly susceptible to displacement by nucleophiles such as amines or alkoxides, enabling further derivatization.

Example Reaction

Reaction with piperidine in DMF at 80°C replaces the bromine atom with a piperidinyl group, forming 4-piperidinyl-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide.

Stability Considerations

-

Thermal Stability: Decomposition occurs above 200°C, with exothermic events observed in differential scanning calorimetry (DSC).

-

Photostability: Susceptible to photodegradation under UV light, necessitating storage in amber glass.

Industrial and Research Applications

Intermediate in Organic Synthesis

The compound’s reactivity makes it valuable for constructing:

-

Heterocyclic compounds: Via cyclization reactions with diamines or thiols.

-

Bioconjugates: Functionalization for drug delivery systems or diagnostic probes.

Medicinal Chemistry

As a building block for kinase inhibitors and antimicrobial agents. Derivatives with modified halogen patterns have entered preclinical trials for oncology targets .

Comparison with Related Compounds

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume